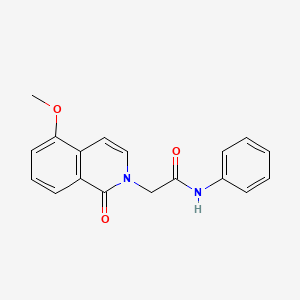

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-23-16-9-5-8-15-14(16)10-11-20(18(15)22)12-17(21)19-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFYMMZDJUEFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-phenylacetamide is an isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group, an isoquinoline moiety, and a phenylacetamide structure. These functional groups contribute to its lipophilicity and membrane permeability, which are critical for its biological activity. The methoxy group enhances the compound's ability to interact with biological membranes, while the isoquinoline structure is known for its diverse pharmacological effects.

Antitumor Activity

Research indicates that isoquinoline derivatives exhibit significant antitumor properties. For example, studies on similar compounds have demonstrated their ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Effects

Compounds similar to 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-phenylacetamide have shown promising antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of mycobacteria, indicating potential applications in treating tuberculosis. The mechanism likely involves interference with bacterial metabolic pathways.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Isoquinoline derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity can be beneficial in treating chronic inflammatory diseases.

The biological activity of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-phenylacetamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes.

- Receptor Modulation : It may interact with receptors associated with various signaling pathways, thereby altering cellular responses.

- Binding Affinity : Preliminary studies suggest significant binding affinity to fumarate hydratase from Mycobacterium tuberculosis, leading to bacterial growth inhibition in vitro.

Case Studies and Research Findings

A series of studies have been conducted on related compounds:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antitumor effects in breast cancer cell lines with IC50 values indicating effective inhibition. |

| Study 2 | Showed significant antimicrobial activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) lower than that of standard treatments. |

| Study 3 | Investigated anti-inflammatory properties in a mouse model, reporting reduced levels of inflammatory markers post-treatment. |

Synthesis and Production

The synthesis of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-phenylacetamide typically involves multi-step organic reactions. A common method includes:

- Starting Materials : Reaction of 5-methoxy-1-oxo-1,2-dihydroisoquinoline with phenylacetic acid derivatives.

- Reaction Conditions : Controlled temperatures and use of catalysts to optimize yield and purity.

- Purification Techniques : Advanced purification methods ensure high-quality product suitable for biological testing.

Comparison with Similar Compounds

Structural Analysis

Core Scaffold: All compounds share the N-phenylacetamide backbone, which provides a flexible platform for functionalization.

Substituent Effects :

- Methoxy Group : The 5-methoxy substituent in the target compound may enhance electron density, influencing binding to hydrophobic pockets or enzymatic active sites. This contrasts with the electron-withdrawing indenylidene group in ’s compound .

- Heterocyclic Variations : Analogs with pyrimidine () or triazole () groups exhibit distinct electronic profiles, impacting their affinity for targets like HIV reverse transcriptase or cancer-related proteins .

Biological Implications: Antineoplastic Activity: The triazole-benzoxazole derivative () highlights the importance of sulfur-containing heterocycles in anticancer drug design, a feature absent in the target compound . Antioxidant Activity: Benzotriazole analogs () demonstrate that electron-rich aromatic systems enhance radical scavenging, whereas the target compound’s isoquinolinone may offer different redox properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.